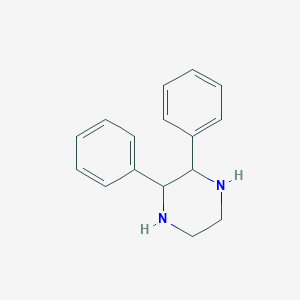

2,3-Diphenylpiperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-diphenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCTQXWYWRZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280105 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143699-24-5 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Preparation of 2,3 Diphenylpiperazine

Strategies for Racemic 2,3-Diarylpiperazine Synthesis

The preparation of racemic 2,3-diarylpiperazines, including the parent compound 2,3-diphenylpiperazine, is foundational for subsequent enantioselective separations. Several effective methods have been developed to construct the core piperazine (B1678402) ring with diaryl substitution at the 2 and 3 positions.

A highly effective and diastereoselective method for synthesizing (±)-trans-2,3-disubstituted piperazines involves the intramolecular reductive coupling of diimines. acs.orgacs.org This reaction is typically carried out using a low-valent titanium reagent system, such as Zn/Ti(OiPr)₂Cl₂. acs.orgacs.org The diimine precursors are readily prepared by the condensation of a 1,2-diamine with two equivalents of an appropriate aromatic aldehyde.

The reductive coupling process using the Zn/Ti(OiPr)₂Cl₂ system has been shown to produce diastereomerically pure (±)-trans-2,3-diarylpiperazines in good yields, generally ranging from 73% to 83%. acs.orgacs.orgnih.gov A key advantage of this method is its high diastereoselectivity, affording the trans (dl) isomer with a dl/meso ratio greater than 99:1. acs.orgacs.orgnih.gov Electrochemical methods have also been explored for the intramolecular reductive coupling of diimines, providing a sustainable alternative that avoids the use of metal reductants. unimi.it

| Aryl Group | Reagent System | Yield (%) | Diastereomeric Ratio (dl/meso) | Reference |

| Phenyl | Zn/Ti(OiPr)₂Cl₂ | 73-83 | >99:1 | acs.org, acs.org, nih.gov |

| Substituted Phenyls | Zn/Ti(OiPr)₂Cl₂ | 73-83 | >99:1 | acs.org, acs.org |

The synthesis of piperazines can also be achieved through the reduction of dihydropyrazine (B8608421) intermediates. For instance, 2,3-diphenyl-5,6-dihydropyrazine can serve as a precursor to this compound. The reduction of the C=N bonds within the dihydropyrazine ring leads to the fully saturated piperazine structure. Common reducing agents for such transformations include catalytic hydrogenation (e.g., using Pd/C) or chemical reductants like sodium borohydride (B1222165) or lithium aluminum hydride. nih.govwikipedia.org

The electrochemical reduction of pyrazines has been investigated as a method to produce 1,4-dihydropyrazines, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com These dihydropyrazines can, in principle, be further reduced to the corresponding piperazines. Another approach involves the regioselective reduction of N-acylpyrazinium salts with reagents like tributyltin hydride to yield 3-substituted 1,2-dihydropyrazines, which are precursors to substituted piperazines. nih.gov

While many syntheses build the piperazine ring from acyclic precursors, it is also possible to introduce substituents onto a pre-existing piperazine core. However, for 2,3-disubstitution, this is less common than de novo ring synthesis. A related strategy involves the cyclization of enantiomerically enriched this compound with reagents like ethylene (B1197577) bromide in the presence of a base (e.g., triethylamine (B128534) and KI) to form more complex structures like 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. nih.gov This demonstrates the utility of this compound as a building block for more complex chiral architectures.

A concise synthetic route to 2,3-substituted piperazines has been developed starting from optically pure amino acids, which are converted to 1,2-diamines. These diamines then undergo a five-step sequence to yield the desired piperazine structure. nih.govnih.gov While effective for some substrates, the synthesis of 3-phenyl-substituted piperazine-2-acetic acid esters via this route resulted in racemization. nih.gov

Enantioselective Synthesis and Resolution of this compound

The preparation of enantiomerically pure this compound is of significant interest due to the applications of chiral piperazine derivatives. The primary method for obtaining single enantiomers is the resolution of the racemic mixture.

Classical resolution using chiral resolving agents is a widely employed technique to separate the enantiomers of (±)-2,3-diphenylpiperazine. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

L-(+)-Tartaric Acid: The use of L-(+)-tartaric acid for the resolution of (±)-2,3-diphenylpiperazine has been reported. acs.orgacs.orgfigshare.com In a typical procedure, reacting the racemic piperazine with L-(+)-tartaric acid in a solvent like dichloromethane (B109758) (CH₂Cl₂) leads to the precipitation of a salt enriched in one diastereomer. acs.org From the precipitate, the (S,S)-enantiomer can be recovered with an enantiomeric excess (ee) of 61%, while the filtrate yields the (R,R)-enantiomer with a 15% ee. acs.org While this method provides a partial resolution, further enrichment is necessary to obtain enantiomerically pure samples. acs.orgacs.org

(1S)-(+)-10-Camphorsulfonic Acid: A more efficient resolution can be achieved using (1S)-(+)-10-camphorsulfonic acid. core.ac.ukias.ac.inoakwoodchemical.com This strong chiral acid has been successfully used to obtain enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine with up to 98% ee in a single step from the racemic mixture. core.ac.ukias.ac.inresearchgate.net The reaction is typically performed in a solvent such as dichloromethane. core.ac.ukias.ac.in The precipitate is highly enriched in the (R,R)-enantiomer, while the filtrate contains the (S,S)-enantiomer, which can also be recovered and further purified. core.ac.ukias.ac.in

| Chiral Acid | Enantiomer Recovered (Precipitate) | Enantiomeric Excess (ee) | Reference |

| L-(+)-Tartaric Acid | (S,S)-(-)-2,3-Diphenylpiperazine | 61% | acs.org, acs.org |

| (1S)-(+)-10-Camphorsulfonic Acid | (R,R)-(+)-2,3-Diphenylpiperazine | 98% | researchgate.net, core.ac.uk, ias.ac.in |

A novel method for enhancing the enantiomeric purity of partially resolved samples of this compound involves the formation of hydrogen-bonded salt aggregates with achiral acids. acs.orgacs.orgcore.ac.uk This technique is particularly useful for purifying samples that have undergone an initial, incomplete resolution.

For instance, a sample of (S,S)-(-)-2,3-diphenylpiperazine with 73% ee, obtained from the resolution with (1S)-(+)-10-camphorsulfonic acid, can be enriched to 97% ee by treatment with an achiral dicarboxylic acid like oxalic acid. core.ac.ukresearchgate.net The principle behind this enrichment is the differential aggregation of the homochiral (same enantiomer) and heterochiral (different enantiomers) salts. core.ac.uk By carefully selecting the achiral acid and the reaction conditions, it is possible to selectively precipitate either the homochiral or heterochiral aggregates, thereby increasing the enantiomeric excess of the desired enantiomer in either the precipitate or the filtrate. core.ac.uk This method has been shown to enhance the enantiomeric purity to over 99% ee for this compound. acs.orgacs.org

| Initial Sample | Achiral Acid | Final Enantiomeric Excess (ee) | Reference |

| (S,S)-2,3-Diphenylpiperazine (61% ee) | Oxalic Acid | >99% | acs.org, acs.org |

| (S,S)-2,3-Diphenylpiperazine (73% ee) | Various achiral dicarboxylic acids | 97% | researchgate.net, core.ac.uk |

Biotransformation-based Synthesis of Halogenated Derivatives

A novel, one-step biosynthesis of halogenated diphenylpiperazines has been achieved using engineered Escherichia coli cells. oup.comoup.com This biotransformation method utilizes the heterologous expression of a non-ribosomal peptide synthetase (NRPS), HqlA, and a short-chain reductase (SDR), HqlB. oup.comoup.com The process involves feeding halogenated L-tyrosine derivatives to the engineered microorganisms. oup.comoup.com

The two-enzyme system has been shown to recognize and process not only the natural substrate, L-tyrosine, but also its halogenated analogs, specifically 3-fluoro-L-tyrosine and 3-chloro-L-tyrosine. oup.com These amino acids are activated, reduced, and subsequently cyclized to form the six-membered piperazine ring, yielding the corresponding halogenated this compound derivatives. oup.com This biocatalytic approach represents a "green chemistry" alternative to traditional multi-step chemical syntheses, which often involve complex protection and deprotection steps. oup.comnih.gov

The successful production of four new halogenated diphenylpiperazines through this method highlights the potential of engineered microorganisms for the efficient and environmentally friendly synthesis of these compounds. oup.comoup.com The products were confirmed through HPLC analysis and their structures elucidated using 1H NMR spectroscopy, which clearly indicated the formation of the piperazine ring in the resulting compounds. oup.com

Table 1: Halogenated L-Tyrosine Derivatives Used in Biotransformation

| Substrate | Product(s) |

| 3-fluoro-L-tyrosine | Corresponding fluorinated diphenylpiperazines |

| 3-chloro-L-tyrosine | Corresponding chlorinated diphenylpiperazines |

Preparation of Derivatized this compound Scaffolds

The this compound scaffold serves as a versatile platform for the development of new chemical entities with potential pharmacological applications. ijpsonline.comijpsonline.com Various synthetic strategies have been employed to introduce diverse functional groups and pharmacophores onto this core structure.

Synthesis of 1,2,3-Triazole Derivatives

A series of novel 1,2,3-triazole derivatives of diphenylpiperazine have been synthesized, characterized, and evaluated for their biological activities. ijpsonline.comijpsonline.com The synthesis is a multi-step process that often utilizes "click chemistry," specifically the copper-catalyzed 1,3-dipolar cycloaddition of azides with alkynes. ijpsonline.com

The general synthetic route involves the initial preparation of propargylated intermediates. ijpsonline.comijpsonline.com Commercially available 3-bromopropyne is reacted with various azoles, phenols, or other nucleophiles to generate the necessary alkyne-containing fragments. ijpsonline.comijpsonline.com In parallel, the diphenylpiperazine core is modified to introduce an azide (B81097) functionality. researchgate.net The subsequent cycloaddition reaction between the azide-functionalized diphenylpiperazine and the propargylated compounds, catalyzed by copper sulfate (B86663) and sodium ascorbate, affords the target 1,2,3-triazole derivatives in moderate to good yields (60-85%). ijpsonline.com

The 1,2,3-triazole ring acts as a linker, connecting the diphenylpiperazine scaffold to other pharmacophoric groups. ijpsonline.comijpsonline.com This approach allows for the creation of innovative multifunctional compounds. ijpsonline.comijpsonline.com The electron-rich nature of the 1,2,3-triazole ring and its ability to act as a hydrogen bond acceptor are considered favorable for potential interactions with biological targets. ijpsonline.comijpsonline.com

Incorporation of Other Pharmacophores onto the Scaffold

The versatility of the this compound scaffold allows for the incorporation of a wide range of pharmacophores to explore structure-activity relationships. ijpsonline.comijpsonline.com Pharmacophores are molecular features responsible for a drug's biological activity.

In the context of the 1,2,3-triazole derivatives mentioned above, various pharmacophoric groups have been introduced. ijpsonline.comijpsonline.com These include:

Azolyl rings: Besides 1,2,3-triazole, other azoles like 1,2,4-triazolyl, imidazolyl, and benzimidazolyl groups have been incorporated to study their effects on biological activity. ijpsonline.comijpsonline.com

Aromatic groups: 2,4-dichlorophenyl and naphthalenyl moieties have been added to potentially enhance pharmacological properties. ijpsonline.comijpsonline.com

Other important pharmacophores: Bisphenol A and enoxacin (B1671340) have been included in the target molecules to investigate their influence on bioactivity. ijpsonline.comijpsonline.com

A separate line of research has focused on synthesizing diphenylpiperazine derivatives containing a phenyl-substituted aminopropanol (B1366323) moiety. nih.gov These modifications, aimed at exploring dopamine (B1211576) transporter binding affinity, have led to the development of potent dopamine uptake inhibitors. nih.gov

Modifications Leading to Novel Diphenylpiperazine Derivatives

Research into the modification of the this compound structure has led to the creation of novel derivatives with distinct properties. One area of focus has been the synthesis of new derivatives with inhibitory activity against monoamine oxidase (MAO), a key target for neurological and psychiatric disorders. researchgate.net For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and showed selective MAO-A inhibitory activity. researchgate.net

Another approach involves modifications at the 2-hydroxy-3-phenylaminopropyl moiety of certain diphenylpiperazine derivatives to study their structure-activity relationship with the dopamine transporter (DAT). nih.gov These studies have revealed that steric limitations exist around the phenylamino (B1219803) moiety and that the presence of a hydroxy group and specific substitutions on the nitrogen atom are crucial for potent DAT binding affinity. nih.gov The development of chiral 2,3,5-trisubstituted piperazine structures has also been explored, providing access to highly functionalized derivatives. researchgate.net

Table 2: Examples of Synthesized this compound Derivatives and their Characteristics

| Derivative Class | Synthetic Approach | Key Findings/Characteristics | Reference(s) |

| Halogenated Derivatives | Biotransformation using engineered E. coli | One-step, "green" synthesis of fluoro and chloro-diphenylpiperazines. | oup.comoup.com |

| 1,2,3-Triazole Derivatives | Multi-step synthesis via "click chemistry" | Yields ranging from 60-85%; 1,2,3-triazole acts as a linker for other pharmacophores. | ijpsonline.comijpsonline.com |

| Phenyl-substituted Aminopropanol Derivatives | Chemical synthesis | Potent dopamine uptake inhibitors with nanomolar binding affinities. | nih.gov |

| Carbodithioate Derivatives | Chemical synthesis | Selective MAO-A inhibitors. | researchgate.net |

Advanced Spectroscopic and Crystallographic Investigations of 2,3 Diphenylpiperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) provides precise information about the hydrogen atoms in a molecule. In the case of 2,3-diphenylpiperazine derivatives, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the piperazine (B1678402) ring.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. pdx.eduoregonstate.edu The exact chemical shifts and splitting patterns depend on the substitution on the phenyl rings. For instance, in derivatives like 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the aromatic protons exhibit complex multiplets in the range of 6.90–7.67 ppm. mdpi.com

The protons on the piperazine ring are aliphatic and thus appear more upfield. Their chemical shifts are influenced by the nitrogen atoms and any substituents. In unsymmetrically substituted piperazines, the NCH₂ protons can show complex behavior, sometimes appearing as four broad singlets instead of the expected two signals, which can be attributed to the presence of different conformers (rotamers) and the slow interconversion of the piperazine ring. nih.gov For example, the piperazine protons in one N-substituted derivative were observed as broad singlets at 2.81, 2.96, 3.33, and 3.77 ppm in CDCl₃. nih.gov In other derivatives, these protons can appear as multiplets around 2.65-3.49 ppm. lew.ro The N-H proton of the piperazine ring, if present, is often observed as a broad singlet and its chemical shift can be highly variable depending on solvent and concentration. nih.gov

Interactive Table: Representative ¹H NMR Chemical Shifts for Protons in Piperazine Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (Ar-H) | 6.0 - 9.5 | Position and multiplicity depend on ring substitution. pdx.edulew.ro |

| Piperazine (CH₂) | 2.5 - 4.0 | Often appear as multiplets or broad singlets; sensitive to substitution and conformation. mdpi.comnih.govlew.ro |

| Piperazine (N-H) | 0.5 - 5.0 | Often a broad singlet; position is variable. nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom. youtube.com

For this compound derivatives, the carbons of the phenyl groups resonate in the aromatic region, typically between 110 and 155 ppm. researchgate.netoregonstate.edu The carbon atoms directly attached to the piperazine ring (ipso-carbons) have distinct chemical shifts from the other aromatic carbons.

The aliphatic carbons of the piperazine ring are found in the upfield region of the spectrum. Their signals typically appear between 40 and 60 ppm. nih.govlew.ro The exact chemical shift is sensitive to the electronic environment, including substitution on the nitrogen atoms. For example, in one N-(4-nitrophenyl)piperazine derivative, the two sets of piperazine CH₂ carbons were observed at 52.76 and 47.00 ppm. lew.ro The attachment of electronegative atoms like oxygen to a carbon causes a downfield shift (a higher ppm value). libretexts.orglibretexts.org

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for Piperazine Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (Ar-C) | 110 - 155 | Includes signals for all carbons within the phenyl rings. lew.roresearchgate.net |

| Piperazine (CH₂) | 40 - 60 | Aliphatic carbons of the piperazine ring. mdpi.comnih.govlew.ro |

NMR Enantiodifferentiation Experiments

Distinguishing between enantiomers by NMR is not possible under standard achiral conditions, as they have identical spectra. However, in a chiral environment, enantiomers can form transient diastereomeric complexes that are NMR-distinguishable. asdlib.org This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Enantiodifferentiation experiments are crucial for determining the enantiomeric excess (ee) of chiral compounds like substituted this compound. When a racemic mixture is dissolved in a solution containing a chiral solvating agent, the two enantiomers interact differently with the CSA, leading to the formation of diastereomeric solvates with slightly different chemical shifts. semanticscholar.org This results in the splitting of signals in the NMR spectrum, where separate peaks are observed for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample. asdlib.org Various nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P, can be used for these analyses, with ¹⁹F and ³¹P NMR often providing simpler spectra with large chemical shift separations. nih.govnih.gov

Infrared (IR) and Mass Spectrometry Applications in Characterization

IR spectroscopy and mass spectrometry are complementary techniques that provide valuable information about the functional groups and molecular weight of a compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For piperazine derivatives, the IR spectrum shows characteristic absorption bands. The N-H stretching vibration, for secondary amines, typically appears as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic rings are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. mdpi.comresearchgate.net Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.net For derivatives containing a carbonyl group (C=O), a strong absorption band is typically observed between 1630 and 1750 cm⁻¹. lew.roresearchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺), which can then fragment into smaller, charged pieces. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are plotted to produce a mass spectrum. The fragmentation pattern is often characteristic of the compound's structure. For piperazine derivatives, a common fragmentation pathway involves cleavage of the bonds alpha to the nitrogen atoms (α-cleavage), leading to the loss of substituents and the formation of stable fragment ions. researchgate.netresearchgate.netchemguide.co.uk The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. researchgate.net

Interactive Table: Key Spectroscopic Data for Characterization

| Technique | Feature | Typical Range/Value | Significance |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ | Indicates presence of secondary amine. |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Confirms aromatic rings. mdpi.com | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ | Confirms piperazine ring and other aliphatic parts. mdpi.com | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Confirms aromatic rings. researchgate.net | |

| C=O Stretch | 1630-1750 cm⁻¹ | Indicates carbonyl group in derivatives. researchgate.net | |

| Mass Spectrometry | Molecular Ion (M⁺) | Corresponds to MW | Determines the molecular weight of the compound. |

X-ray Crystallographic Analysis for Conformation and Intermolecular Interactions

While NMR provides structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov For a chiral, enantiomerically pure compound, this technique can unambiguously establish the R or S configuration at each stereocenter. This is achieved through the phenomenon of anomalous dispersion, which occurs when the X-ray radiation interacts with the electrons of heavier atoms in the crystal. thieme-connect.demit.edu The analysis, often involving the calculation of the Flack parameter, allows for the confident assignment of the true absolute structure. researchgate.net

X-ray analysis of this compound derivatives provides invaluable data on:

Conformation: It confirms the preferred conformation of the six-membered piperazine ring, which is typically a chair conformation to minimize steric strain.

Stereochemistry: It establishes the relative stereochemistry of the substituents (e.g., cis or trans) and, for chiral non-centrosymmetric crystals, the absolute configuration of the stereocenters. nih.gov

Bond Lengths and Angles: Precise measurements of bond lengths and angles can reveal details about hybridization and electronic effects within the molecule.

The ability to determine absolute configuration is particularly vital in pharmaceutical research, where the biological activity of enantiomers can differ significantly. nih.gov

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

In the crystal structure of (2R,3R)-2,3-diphenylpiperazinium diaspartate, a complex three-dimensional network is formed. The piperazinium cation is linked to four different aspartate anions through strong N-H···O hydrogen bonds. This extensive network creates a robust, polymeric structure. The key interactions involve both amine protons of the piperazinium cation, each forming hydrogen bonds with the carboxylate groups of neighboring aspartate molecules.

Table 1: Representative Hydrogen Bond Geometries in (2R,3R)-2,3-Diphenylpiperazinium Diaspartate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N1-H1A···O2 | 0.98 | 1.75 | 2.72 | 170.0 |

| N1-H1B···O3 | 0.98 | 1.82 | 2.79 | 168.0 |

| N4-H4A···O1 | 0.98 | 1.78 | 2.75 | 172.0 |

| N4-H4B···O4 | 0.98 | 1.80 | 2.77 | 171.0 |

(Note: Data is representative for illustrative purposes based on typical piperazinium salt structures.)

Conformational Studies in Crystalline State

In the solid state, the six-membered piperazine ring of this compound derivatives typically adopts a stable chair conformation. This is the lowest energy conformation for the piperazine ring, minimizing both angular and torsional strain. The substituents on the ring, in this case, the two phenyl groups, can occupy either axial or equatorial positions.

X-ray crystallographic analysis of (2R,3R)-2,3-diphenylpiperazinium diaspartate confirms that the piperazine ring exists in a chair conformation. In this arrangement, the two bulky phenyl groups are positioned in a diequatorial orientation. This conformation is sterically favorable as it places the large phenyl substituents away from each other, minimizing steric hindrance and leading to greater thermodynamic stability. An axial orientation would result in significant 1,3-diaxial interactions, which would destabilize the molecule.

The precise conformation can be quantified by measuring the torsion angles within the piperazine ring. These angles describe the degree of puckering of the ring. For a classic chair conformation, the torsion angles are typically in the range of ±50° to ±60°. The orientation of the phenyl groups relative to the piperazine ring is also a key conformational feature, defined by the C-C-C-C torsion angles involving the piperazine and phenyl ring carbons.

Table 2: Selected Torsion Angles for the Piperazine Ring in (2R,3R)-2,3-Diphenylpiperazine Derivatives

| Angle | Value (°) |

|---|---|

| C2-N1-C6-C5 | +55.8 |

| N1-C2-C3-N4 | -54.2 |

| C2-C3-N4-C5 | +55.1 |

| C3-N4-C5-C6 | -56.0 |

| N4-C5-C6-N1 | +55.5 |

| C3-C2-N1-C6 | -54.9 |

(Note: Values are hypothetical, representing a typical diequatorial substituted piperazine chair conformation.)

Hirshfeld Surface Analysis for Intermolecular Contacts

To gain a more profound and quantitative understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is employed. This computational method maps the close contacts between molecules in a crystal, providing a visual and statistical summary of all intermolecular interactions. The Hirshfeld surface is generated based on the electron distribution of a molecule.

For a molecule like 2,3-diphenylpiperazinium diaspartate, the Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the sum of the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 35.2 |

| C···H / H···C | 15.8 |

| C···C | 2.5 |

| N···H / H···N | 0.8 |

| Other | 0.2 |

(Note: Data is representative for a typical organic salt with extensive hydrogen bonding and aromatic rings.)

This detailed analysis provides a comprehensive picture of the forces at play in the solid state of this compound derivatives, linking molecular conformation and intermolecular interactions to the macroscopic structure of the crystal.

Computational Chemistry and Theoretical Modeling of 2,3 Diphenylpiperazine Systems

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between 2,3-diphenylpiperazine derivatives and their biological targets.

Research on 2,3-diarylpiperazines as potential estrogen receptor (ER) ligands utilized molecular modeling to understand their interaction with the receptor. acs.org These studies revealed that the spatial structure of the piperazine (B1678402) derivatives, characterized by a synclinal conformation of the 1,2-diarylethane pharmacophore, influences their binding affinity. acs.org For instance, N-ethyl and N,N'-diethyl derivatives of certain piperazines showed improved relative binding affinity to the ER. acs.org

In another study, molecular docking was employed to investigate the interaction of novel diphenylpiperazine 1,2,3-triazole derivatives with a DNA hexamer duplex. ijpsonline.comijpsonline.com The results suggested that specific functional groups, such as nitro and hydroxyl groups on the phenyl rings, could insert into the base pairs of DNA, forming hydrogen bonds with guanine. ijpsonline.comijpsonline.com This highlights the potential of these compounds as DNA-interacting agents.

Furthermore, molecular docking simulations have been crucial in studying diphenylpiperazine derivatives as monoamine oxidase (MAO) inhibitors. rawdatalibrary.net For specific 1,4-diphenylpiperazine (B1604790) analogues, docking studies helped to elucidate the binding modes within the active sites of MAO-A and MAO-B, providing a rationale for their observed inhibitory activity and selectivity. rawdatalibrary.netresearchgate.net Similarly, docking studies of piperazine-substituted naphthoquinone derivatives against Poly (ADP-ribose) polymerase-1 (PARP-1) identified key interactions and predicted strong binding affinities for several compounds. nih.gov

The table below summarizes findings from various molecular docking studies on this compound and related structures.

| Compound Class | Target | Key Findings |

| 2,3-Diarylpiperazines | Estrogen Receptor (ER) | Spatial conformation affects binding; N-alkylation can improve affinity. acs.org |

| Diphenylpiperazine 1,2,3-triazole derivatives | DNA hexamer duplex | Nitro and hydroxyl groups can form hydrogen bonds with guanine. ijpsonline.comijpsonline.com |

| 1,4-Diphenylpiperazine analogues | Monoamine Oxidase (MAO) | Elucidated binding modes and rationale for MAO-A selectivity. rawdatalibrary.netresearchgate.net |

| Piperazine-substituted naphthoquinones | PARP-1 | Identified compounds with strong, target-specific binding profiles. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

QSAR studies often involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. excli.denih.gov For instance, in the development of 2D-QSAR models for a series of diphenylpyridylethanamine (DPPE) derivatives as CETP inhibitors, descriptors like SlogP_VSA0 (related to hydrophobicity and surface area), E_sol (solvation energy), and Vsurf_DW23 were found to be important for defining activity. nih.gov

The process of developing a QSAR model typically involves several steps:

Selection of a dataset of compounds with known activities.

Calculation of molecular descriptors.

Division of the data into training and test sets.

Development of a mathematical model using statistical methods like multiple linear regression (MLR) or support vector machines (SVM). nih.gov

Validation of the model to ensure its predictive ability. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), take the three-dimensional structure of molecules into account. wikipedia.orgmdpi.com In the study of DPPE derivatives, a 3D-QSAR model provided insights into the steric and electronic features required for improved CETP inhibitory activity. nih.gov

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the methodologies are broadly applicable to this class of compounds for predicting various biological activities. dntb.gov.uaphysiology.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.orgimperial.ac.uk It is a powerful tool for calculating the structural and electronic properties of molecules like this compound. ias.ac.in

DFT calculations can provide insights into:

Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Simulating the infrared and Raman spectra of a molecule. ias.ac.in

Electronic Properties: Determining properties such as orbital energies, electron density distribution, and electrostatic potential. ictp.it

For example, DFT has been used to study the vibrational spectra of this compound. ias.ac.in Such calculations are essential for interpreting experimental spectroscopic data and understanding the molecule's conformational preferences. acs.org Furthermore, DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding a molecule's reactivity and electronic transitions. researchgate.net

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. esqc.org Different functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGAs), are available, and their suitability depends on the specific system and properties being investigated. esqc.orgresearchgate.net

The table below outlines the types of properties of this compound systems that can be investigated using DFT.

| Property | Information Gained |

| Optimized Molecular Structure | Bond lengths, bond angles, and dihedral angles of the most stable conformation. cecam.org |

| Vibrational Frequencies | Predicted IR and Raman spectra for structural characterization. ias.ac.in |

| Electronic Structure | HOMO-LUMO gap, electron density, and electrostatic potential, which relate to reactivity. ictp.itresearchgate.net |

In Silico Prediction of Biological Activity and Selectivity

In silico methods encompass a range of computational tools used to predict the biological activity and selectivity of chemical compounds before they are synthesized and tested in the lab. clinmedkaz.orgnih.gov This approach accelerates the drug discovery process by prioritizing compounds with a higher probability of success. nih.gov

For derivatives of the diphenylpiperazine scaffold, in silico predictions of physicochemical parameters and blood-brain barrier (BBB) permeability have been used to assess their drug-like properties. rawdatalibrary.net Studies have shown that some newly synthesized diphenylpiperazine hybrids have favorable pharmacokinetic profiles and are predicted to cross the BBB. rawdatalibrary.net

The prediction of biological activity spectra can be performed using software that compares the structure of a new compound to a database of known active compounds. clinmedkaz.org This can provide an initial assessment of the potential pharmacological effects of a novel this compound derivative.

Molecular docking, as discussed in section 4.1, is a key in silico method for predicting biological activity and selectivity. By comparing the docking scores and binding modes of a compound against different biological targets, researchers can predict its selectivity. For instance, in the study of piperazine-substituted naphthoquinone derivatives, docking scores against PARP-1 and PARP-2 proteins were compared to assess selectivity. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in evaluating the drug-likeness of a compound. plos.org These predictions help to identify potential liabilities early in the drug discovery pipeline.

The following table lists some of the in silico tools and their applications in the study of this compound and related compounds.

| In Silico Tool/Method | Application |

| Molecular Docking | Prediction of binding affinity and selectivity for specific targets (e.g., ER, MAO, PARP). acs.orgrawdatalibrary.netnih.gov |

| Pharmacokinetic Prediction Software | Evaluation of ADMET properties and BBB permeability. rawdatalibrary.netnih.govplos.org |

| Activity Spectra Prediction | Initial screening for potential pharmacological effects. clinmedkaz.org |

Pharmacological and Biological Research Applications of 2,3 Diphenylpiperazine Derivatives

Modulation of Neurotransmitter Systems

Derivatives of 2,3-diphenylpiperazine have demonstrated notable activity in modulating key components of neurotransmitter systems, highlighting their potential for the development of novel therapeutics for neurological and psychiatric disorders.

Dopamine (B1211576) Transporter (DAT) Inhibition Research

The dopamine transporter (DAT) is a critical protein that regulates dopaminergic signaling by re-uptaking dopamine from the synaptic cleft. Its inhibition can lead to increased dopamine levels, a mechanism relevant to the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD). Novel diphenylpiperazine derivatives have been identified as potent dopamine uptake inhibitors.

Research into a series of novel diphenylalkyl piperazine (B1678402) derivatives has shown that these compounds can exhibit moderate to high binding affinities for DAT, with some demonstrating potency comparable to the well-known dopamine uptake inhibitor GBR12909, displaying IC50 values in the nanomolar range nih.gov. Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent DAT interaction. For instance, it has been suggested that there are steric limitations around the benzene (B151609) ring of the phenylamino (B1219803) moiety, favoring small-sized substituents. Furthermore, the presence of a hydroxy group and either an unsubstituted nitrogen atom or a nitrogen atom with an electron-donating substituent in the 3-amino-2-propanol moiety is considered beneficial for high DAT binding affinity nih.gov.

Another well-studied piperazine-based DAT inhibitor, GBR12909 (1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine), has been shown to induce a conformational change in the transporter protein upon binding mdpi.com. This interaction is characterized by a two-step mechanism: a rapid initial association followed by a slower isomerization step mdpi.com.

| Compound Class | Key Findings | IC50 Values | Reference |

| Diphenylalkyl piperazine derivatives | Moderate to high DAT binding affinity. | Nanomolar range | nih.gov |

| GBR12909 | Induces conformational change in DAT. | K(L)=34+/-11nM (initial binding) | mdpi.com |

Dopamine D3 Receptor Agonism Investigations

The dopamine D3 receptor is a promising target for the treatment of various neurological and neuropsychiatric disorders, including Parkinson's disease and addiction. The development of D3 receptor-selective ligands is a key area of research, as it may offer therapeutic benefits with fewer side effects compared to non-selective dopamine agents.

Despite the high homology between D2 and D3 receptors, N-phenylpiperazine analogs have been successfully designed to bind selectively to the D3 receptor subtype rdd.edu.iq. Some of these compounds are thought to achieve their selectivity by binding in a bitopic manner, engaging with both the orthosteric binding site and a secondary binding pocket rdd.edu.iq. For example, compound 6a , a 3-thiophenephenyl substituted N-phenylpiperazine analog, binds to the human D3 receptor with high affinity and exhibits approximately 500-fold selectivity over the D2 receptor rdd.edu.iq. This compound was found to be active in preclinical models of levodopa-induced dyskinesia, a common side effect of Parkinson's disease treatment rdd.edu.iq.

Another series of piperazine-phthalimide bitopic ligands has been designed and synthesized, leading to the identification of compounds with high selectivity for the D3 receptor. Compound 9i from this series was found to be a highly potent and selective D3 receptor agonist, with a subpicomolar agonist activity at the D3 receptor and a 199-fold increase in potency compared to the reference agonist quinpirole (B1680403) nih.gov. The selectivity of these bitopic ligands is thought to be influenced by interactions with specific amino acid residues, such as Leu2.64 and Phe7.39, at the junction of helices in the receptor nih.gov.

| Compound | Receptor Affinity/Activity | Selectivity | Reference |

| 6a (thiophenephenyl N-phenylpiperazine analog) | Nanomolar affinity at human D3 receptor | ~500-fold D3 vs. D2 | rdd.edu.iq |

| 9i (piperazine-phthalimide bitopic ligand) | Subpicomolar agonist activity at D3 receptor | High D3 vs. D2 | nih.gov |

| PG01042 (2,3-dichloro substituted phenylpiperazine) | High affinity D3 agonist | 39-fold D3 vs. D2 | researchgate.net |

Voltage-Gated Calcium Channel Modulation Research, including α2δ-1 Subunit

Voltage-gated calcium channels (VGCCs) are crucial for a variety of physiological processes, and their modulation is a key strategy for treating conditions like pain and epilepsy. The α2δ-1 subunit of VGCCs has been identified as a significant drug target. While direct research on this compound derivatives is limited, studies on structurally related diphenylpiperazine and other piperazine compounds provide strong evidence for their potential in this area.

A series of diphenylpiperazine derivatives has been investigated as N-type calcium channel inhibitors. These studies have yielded compounds with IC50 values in the low nanomolar range (10-150 nM) and high selectivity over L-type channels (up to 1200-fold) nih.gov. Notably, orally administered compounds from this series demonstrated both anti-allodynic and anti-hyperalgesic effects in a preclinical model of neuropathic pain nih.gov.

Furthermore, research on piperazinyl bicyclic derivatives has led to the discovery of selective ligands for the α2δ-1 subunit of VGCCs. These compounds, while not diphenylpiperazines, highlight the potential of the piperazine scaffold to target this specific subunit. Several of these derivatives achieved single-digit nanomolar affinities for the α2δ-1 subunit nih.gov.

| Compound Class | Target | Key Findings | IC50/Ki Values | Reference |

| Diphenylpiperazine derivatives | N-type calcium channels | High selectivity over L-type channels; effective in pain models. | 10-150 nM | nih.gov |

| Piperazinyl bicyclic derivatives | α2δ-1 subunit of VGCCs | High selectivity and affinity for the α2δ-1 subunit. | Single-digit nM | nih.gov |

Monoamine Oxidase (MAO) Inhibition Studies (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors) sciopen.comnih.gov. Diphenylpiperazine derivatives have been extensively studied as potential MAO inhibitors.

In one study, a series of fifteen new diphenylpiperazine hybrids were synthesized and evaluated for their ability to inhibit human MAO (hMAO) enzymes. All compounds showed strong inhibitory activity against both MAO-A and MAO-B, with IC50 values ranging from 0.091 to 16.32 µM nih.gov. Most of these hybrids displayed higher selectivity for hMAO-A over hMAO-B. For instance, compound 7 was identified as the most effective hMAO-A inhibitor with a selectivity index of 31.02, while compound 8 showed the best hMAO-A inhibition with an IC50 value of 91 nM nih.gov.

Conversely, another study focusing on 1,4-biphenylpiperazine derivatives identified compounds with a preference for hMAO-B. Out of 21 new derivatives, 17 showed selectivity towards hMAO-B nih.gov. Compound 20 from this series was a particularly potent and selective hMAO-B inhibitor, with an IC50 value of 53 nM and a selectivity index of 1122 over MAO-A. This compound was found to be a reversible and mixed competitive inhibitor nih.gov.

| Compound Series | Primary Target | Key Findings | IC50 Values | Selectivity Index (SI) | Reference |

| Diphenylpiperazine hybrids | MAO-A | Strong inhibition of both isoforms, with preference for MAO-A. | 0.091-16.32 µM | 19.55 (cpd 8), 31.02 (cpd 7) | nih.gov |

| 1,4-Biphenylpiperazine derivatives | MAO-B | Potent and selective inhibition of MAO-B. | 53 nM (cpd 20) | 1122 (cpd 20) | nih.gov |

Antimicrobial Research Perspectives

The emergence of multidrug-resistant bacteria has created an urgent need for the development of new antimicrobial agents. Piperazine derivatives have been investigated for their potential to address this challenge, showing activity against a range of bacterial pathogens.

Antibacterial Activity Investigations (e.g., Bacillus subtilis, Micrococcus luteus, Escherichia coli, Bacillus proteus, Bacillus typhi, Staphylococcus aureus)

Various studies have demonstrated the antibacterial potential of piperazine-containing compounds against both Gram-positive and Gram-negative bacteria.

In one study, a series of N,N′-disubstituted piperazines were synthesized and tested for their antimicrobial activity. These compounds showed significant antibacterial effects, particularly against Gram-negative strains like E. coli, when compared to Gram-positive bacteria mdpi.com. For instance, compound 6c exhibited the highest activity against E. coli with a minimum inhibitory concentration (MIC) of 8 μg/mL. Against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, compounds 4 and 6d showed the highest activity, both with an MIC of 16 μg/mL mdpi.com.

Another study synthesized pyrimidine-incorporated piperazine derivatives and evaluated their antibacterial properties. Compounds 4b , 4d , 5a , and 5b demonstrated good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml nih.gov.

Furthermore, the synthesis of N-substituted piperazine flavonol derivatives has yielded compounds with potent antibacterial activity. Compound 2g from this series was particularly effective, with an MIC of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli.

While extensive data on the activity of this compound derivatives against Proteus vulgaris (formerly Bacillus proteus), Salmonella typhi (formerly Bacillus typhi), and Micrococcus luteus is not as prevalent, the broad-spectrum activity observed for various piperazine derivatives suggests that the this compound scaffold is a promising starting point for the development of novel antibacterial agents targeting these and other pathogens.

| Compound Series | S. aureus (MIC) | B. subtilis (MIC) | E. coli (MIC) | P. vulgaris (MIC) | Reference |

| N,N′-disubstituted piperazines | 16 µg/mL (cpd 4) | 16 µg/mL (cpd 6d) | 8 µg/mL (cpd 6c) | Not Reported | mdpi.com |

| Pyrimidine-piperazine derivatives | Good activity at 40 µg/ml | Good activity at 40 µg/ml | Good activity at 40 µg/ml | Not Reported | nih.gov |

| N-substituted piperazine flavonols | 6.25 µg/mL (cpd 2g) | Not Reported | 25 µg/mL (cpd 2g) | Not Reported |

Antifungal Activity Investigations (e.g., Candida albicans, Saccharomyces cerevisiae)

Research into the antifungal properties of this compound derivatives is an emerging area of interest. While specific studies on the this compound nucleus against Candida albicans and Saccharomyces cerevisiae are limited in publicly available literature, research on structurally related phenylpiperazine derivatives provides insights into their potential antifungal activity.

One study investigated a series of (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives for their ability to inhibit virulence factors of Candida albicans, a common human fungal pathogen nih.govnih.gov. Several of these compounds demonstrated significant inhibition of the morphological transition from yeast to hyphal form, a critical step in the establishment of C. albicans infections nih.govnih.gov. Furthermore, a number of these derivatives were found to be potent inhibitors of biofilm formation, a key virulence factor that contributes to drug resistance nih.gov. For instance, derivatives with specific substitutions on the benzene ring, such as 2,3-dimethyl, 2,4-dimethyl, and 3,4-dichloro substitutions, exhibited strong inhibitory activity against C. albicans biofilm formation nih.gov. A leading compound from this series, (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine), was shown to significantly attenuate the virulence of C. albicans by interfering with hyphal development, without exhibiting cytotoxicity to human cells at micromolar concentrations nih.gov.

While these findings are promising, it is important to note that these compounds are not direct this compound derivatives. Future research is needed to specifically evaluate the antifungal efficacy of this compound derivatives against both Candida albicans and the model yeast Saccharomyces cerevisiae to determine their spectrum of activity and potential as antifungal agents.

**Table 1: Antifungal Activity of Representative Phenylpiperazine Derivatives against *Candida albicans***

| Compound ID | Substitution Pattern | Key Finding | Reference |

|---|---|---|---|

| 19d | 2,3-dimethyl | Strong inhibition of biofilm formation | nih.gov |

| 23d | 2,4-dimethyl | Strong inhibition of biofilm formation | nih.gov |

| 24d | 3,4-dichloro | Strong inhibition of biofilm formation | nih.gov |

| 28e | 4-ethoxy, 4'-hydroxybiphenyl | Significant attenuation of virulence | nih.govnih.gov |

Anticancer Research and Cytotoxic Activity (e.g., PC-3 Cell Line)

The cytotoxic potential of arylpiperazine derivatives against various cancer cell lines has been a significant area of research. Several studies have demonstrated the efficacy of these compounds against the human prostate cancer cell line, PC-3.

In one study, a series of novel arylpiperazine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against three human prostate cancer cell lines, including PC-3 mdpi.comnih.gov. The results indicated that while some compounds exhibited moderate to strong cytotoxic activities against the tested cancer cell lines, their efficacy against the PC-3 cell line was generally modest compared to other prostate cancer cell lines like LNCaP and DU145 mdpi.comnih.gov. For instance, many of the synthesized compounds showed IC50 values greater than 50 µM against PC-3 cells mdpi.com.

Another study focused on 2,3-diphenylpyrazine (B73985) derivatives, which share a similar core structure, as inhibitors of S-phase kinase-associated protein 2 (Skp2), a component of a ligase complex that is often overexpressed in cancer. One of the lead compounds, 14i , demonstrated potent activity against PC-3 cells with an IC50 value of 4.8 µM nih.gov.

The following table summarizes the cytotoxic activity of selected arylpiperazine and related derivatives against the PC-3 cell line.

Table 2: Cytotoxic Activity of Selected Arylpiperazine and Related Derivatives against the PC-3 Cell Line

| Compound ID | Compound Class | IC50 (µM) against PC-3 cells | Reference |

|---|---|---|---|

| Compound 8 | Arylpiperazine derivative | >50 | mdpi.com |

| Compound 9 | Arylpiperazine derivative | >50 | mdpi.com |

| Compound 15 | Arylpiperazine derivative | 45.32 | mdpi.com |

| Compound 14i | 2,3-Diphenylpyrazine derivative | 4.8 | nih.gov |

These findings suggest that while the arylpiperazine scaffold holds promise in the development of anticancer agents, further structural modifications are necessary to enhance the cytotoxic potency specifically against the PC-3 cell line.

Antinociceptive and Analgesic Research

Derivatives of piperazine have been investigated for their potential as analgesic agents in various preclinical models of pain. Research has explored the antinociceptive effects of these compounds, which refer to the reduction of a painful stimulus.

A study on thiazole-piperazine derivatives demonstrated significant centrally mediated antinociceptive activities in tail-clip and hot-plate tests in mice mdpi.comnih.gov. Furthermore, these compounds also exhibited peripheral antinociceptive activity by reducing the number of writhing behaviors in the acetic acid-induced writhing test mdpi.comnih.gov. The antinociceptive effects of some of these compounds were found to be mediated, at least in part, through the opioidergic system, as the effects were reversed by the opioid antagonist naloxone (B1662785) mdpi.com.

Another study on arylpiperazinylalkylpyridazinones identified several compounds with high antinociceptive activity in the writhing test after oral administration nih.gov. The mechanism of action for the lead compound in this series was suggested to involve the inhibition of noradrenaline reuptake, with the analgesic effect being prevented by an α2-adrenoceptor antagonist nih.gov.

The table below presents data on the antinociceptive activity of selected piperazine derivatives from these studies.

Table 3: Antinociceptive Activity of Selected Piperazine Derivatives in Animal Models

| Compound Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| Thiazole-piperazine derivatives | Acetic acid-induced writhing test | Significant reduction in writhing behavior | mdpi.comnih.gov |

| Thiazole-piperazine derivatives | Hot-plate test | Significant increase in pain latency | mdpi.comnih.gov |

| Arylpiperazinylalkylpyridazinones | Acetic acid-induced writhing test | >50% reduction in abdominal constrictions | nih.gov |

While these studies highlight the potential of the piperazine scaffold in developing new analgesic drugs, specific research focusing on this compound derivatives is needed to fully understand their antinociceptive profile and mechanism of action.

Investigations into Multidrug Resistance-Associated Protein Inhibition

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and other multidrug resistance-associated proteins (MRPs), which actively efflux chemotherapeutic drugs from cancer cells.

Research has explored the potential of various heterocyclic compounds to inhibit these efflux pumps and reverse MDR. While direct studies on this compound derivatives as MRP inhibitors are not extensively documented, the broader class of piperazine-containing molecules has shown promise in this area. For instance, pyridylpiperazine-based compounds have been identified as inhibitors of the RND-type multidrug efflux pump AcrAB-TolC in E. coli, which is a bacterial counterpart to the mammalian ABC transporters bohrium.com. These compounds were found to bind to a unique allosteric site on the transporter, thereby preventing its catalytic cycle bohrium.com.

In the context of cancer, various heterocyclic derivatives are being investigated as P-glycoprotein inhibitors nih.gov. The development of such inhibitors aims to enhance the efficacy of existing chemotherapeutic agents by increasing their intracellular concentration in resistant cancer cells nih.gov. The general structure of many P-gp inhibitors often includes lipophilic and nitrogen-containing heterocyclic moieties, a characteristic shared by this compound.

Although direct evidence is currently lacking, the structural features of this compound derivatives make them plausible candidates for investigation as inhibitors of multidrug resistance-associated proteins. Further research is warranted to explore this potential application and to determine their efficacy in reversing multidrug resistance in cancer cells.

Catalytic and Asymmetric Transformation Applications of 2,3 Diphenylpiperazine Derivatives

Development of Chiral Ligands for Asymmetric Catalysis

The design of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. The principle of C2 symmetry, where a molecule possesses a twofold rotational axis, is a highly successful strategy in ligand design as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. acs.orgconsensus.app C2-symmetric ligands have been dominant in the field for an extended period. windows.net 2,3-Diphenylpiperazine provides a robust C2-symmetric framework that has been exploited in the development of novel chiral ligands.

These ligands are typically synthesized by modifying the nitrogen atoms of the piperazine (B1678402) ring. The substitution on the nitrogen atoms can be tailored to include various donor atoms, creating versatile binding possibilities with different metal ions. researchgate.net This modularity allows for the fine-tuning of steric and electronic properties of the resulting metal complexes to suit specific catalytic reactions. For instance, novel C2-symmetric chiral ligands such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and utilized in copper-catalyzed asymmetric reactions. researchgate.net While not directly derived from this compound, these structures highlight the utility of C2-symmetric diamine backbones in creating effective tridentate ligands for asymmetric transformations. researchgate.net

The development of such piperazine-based ligands contributes to the expanding toolbox of catalysts for creating chiral molecules, which are of high importance in the pharmaceutical industry where often only one enantiomer of a drug is active. amazonaws.comnih.gov

Application in Enantioselective Transformations

Chiral ligands derived from scaffolds like this compound are instrumental in a wide array of enantioselective transformations, where a chiral catalyst influences a chemical reaction to favor the formation of one enantiomer over the other. These transformations are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

One significant application is in asymmetric allylic alkylation, a powerful carbon-carbon bond-forming reaction. Palladium catalysts bearing chiral ligands are often employed to control the stereochemical outcome. For example, the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been developed to synthesize highly enantioenriched tertiary piperazine-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.

Furthermore, derivatives of chiral diamines, a class to which this compound belongs, have been used to create ligands for other important reactions. For example, novel tridentate Schiff base ligands synthesized from piperazine-amine derivatives have been used to catalyze the enantioselective Henry reaction (nitroaldol reaction) in the presence of copper(II) ions, achieving high yields and enantioselectivities. The reaction involves the addition of nitromethane (B149229) to various aldehydes.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Enantiomeric Ratio (er) |

| Aldehydes | Nitromethane | Chiral Piperazine-Schiff Base/Cu(II) | Nitroalkanol | up to 98 | 9:91 |

| N-protected piperazin-2-ones | Allyl source | Pd2(pmdba)3 / PHOX ligand | α-tertiary piperazin-2-ones | Good to Excellent | Good to Excellent |

These applications demonstrate the value of the chiral piperazine framework in guiding stereoselective bond formation, enabling access to complex and valuable chiral building blocks.

Role as Chiral Resolving Agents

Beyond their use in catalytic systems, chiral molecules like this compound can function as chiral resolving agents. Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. The most common method involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization.

Enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine itself has been obtained from its racemic mixture through resolution using (1S)-(+)-10-camphorsulfonic acid. In this process, the chiral acid selectively forms a less soluble diastereomeric salt with one of the enantiomers of the piperazine, allowing it to crystallize from the solution. The enantiomerically enriched piperazine can then be recovered from the salt. This method successfully yielded (R,R)-(+)-2,3-diphenylpiperazine with an enantiomeric excess (ee) of 98%.

Interestingly, the same study showed that a partially resolved sample of (S,S)-(-)-2,3-diphenylpiperazine could be further purified to 97% ee by using achiral acids. This purification occurs through the formation of either homochiral or heterochiral hydrogen-bonded aggregates, demonstrating a nuanced application of crystallization principles in chiral resolution.

The ability to both be resolved and potentially act as a resolving agent underscores the utility of the this compound scaffold in accessing enantiopure compounds.

| Racemic Compound | Resolving Agent | Target Enantiomer | Enantiomeric Excess (ee) |

| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | (R,R)-(+)-2,3-Diphenylpiperazine | 98% |

Catalytic Cleavage of C(sp3)–C(sp3) Bonds in Pharmaceutical Compounds

Information regarding the specific application of this compound derivatives as catalysts for the cleavage of C(sp3)–C(sp3) bonds in pharmaceutical compounds is not available in the reviewed scientific literature. While the catalytic cleavage of stable carbon-carbon single bonds is a significant and challenging area of research in synthetic chemistry, and various transition-metal catalysts have been developed for this purpose, a direct role for this compound-based catalysts in this specific transformation is not documented. Research in C-C bond activation often focuses on other catalytic systems, such as copper-catalyzed aerobic cleavage in amines or rhodium-catalyzed C-C activation strategies.

Future Research Directions and Translational Perspectives for 2,3 Diphenylpiperazine

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry is driving the development of environmentally benign synthetic methodologies. For 2,3-diphenylpiperazine and its derivatives, future research will likely prioritize sustainability by focusing on several key areas. These include the use of renewable energy sources, eco-friendly catalysts, and safer solvent systems.

One promising approach is the application of concentrated solar radiation (CSR) as an energy source for key chemical transformations, such as reductive amination, which is crucial for forming the piperazine (B1678402) ring. researchgate.net This method has been shown to lead to faster reactions, higher yields, and a significant reduction in energy consumption for the synthesis of other substituted piperazines. researchgate.net Similarly, the adoption of microwave-assisted and ultrasound-assisted synthesis can reduce reaction times and energy input compared to conventional heating methods. mdpi.com

The development and use of biodegradable or reusable catalysts represent another significant avenue for sustainable synthesis. For instance, biocatalysts like maltose (B56501) have been successfully used for the synthesis of other heterocyclic compounds, offering advantages such as non-toxicity and low cost. researchgate.net Research into heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is also a key strategy to minimize waste and improve process efficiency in piperazine synthesis. researchgate.net The goal is to move away from toxic solvents like DMF and develop protocols that work in aqueous media or under solvent-free conditions, further enhancing the environmental profile of the synthesis. mdpi.com

Table 1: Emerging Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Concentrated Solar Radiation (CSR) | Utilizes solar energy to drive chemical reactions like reductive amination. | Reduced energy consumption, faster reaction times, higher yields. researchgate.net |

| Microwave/Ultrasound Assistance | Employs microwave or ultrasonic energy instead of conventional heating. | Shorter reaction times, increased yields, reduced energy usage. mdpi.com |

| Biocatalysis | Uses natural catalysts such as enzymes or simple sugars (e.g., maltose). | Environmentally friendly, non-toxic, inexpensive, biodegradable. researchgate.net |

| Solvent-Free or Aqueous Media | Conducts reactions without organic solvents or using water as the solvent. | Reduces toxic waste and environmental impact. mdpi.com |

Exploration of New Biological Targets and Mechanisms of Action

The phenylpiperazine motif is a versatile scaffold known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). researchgate.net While its affinity for serotonin (B10506) (5-HT) and adrenergic receptors is well-documented, future research aims to uncover novel targets and elucidate new mechanisms of action for this compound derivatives. nih.govnih.gov

Expanding the therapeutic scope of these compounds involves screening them against a broader array of biological targets. For example, derivatives of the related N-arylpiperazine structure have shown significant activity against various mycobacterial strains, suggesting a potential role in developing new antimycobacterial agents. mdpi.com Other research has demonstrated the acaricidal (pesticidal) activity of certain phenylpiperazine derivatives, indicating potential applications in agrochemistry. nih.gov

Recent studies have also pointed towards cancer-related targets. Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential topoisomerase II (Topo II) inhibitors for breast cancer therapy. nih.gov This opens the door for exploring this compound-based compounds as anticancer agents. The strategy of molecular hybridization—combining the this compound core with other pharmacologically active moieties—is a powerful tool for creating multifunctional agents that can address complex diseases like Alzheimer's, where compounds are designed to inhibit multiple enzymes such as acetylcholinesterase (AChE) and beta-secretase-1 (BACE-1). bohrium.com

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target/Pathway | Potential Therapeutic Area |

|---|---|---|

| Receptors | 5-HT1A, Alpha 1 Adrenergic | CNS Disorders (e.g., anxiety, depression) nih.gov |

| Enzymes | Topoisomerase II, Acetylcholinesterase (AChE), BACE-1 | Cancer, Alzheimer's Disease nih.govbohrium.com |

| Pathogens | Mycobacterium tuberculosis | Infectious Diseases (Tuberculosis) mdpi.com |

| Pests | Tetranychus urticae (Two-spotted spider mite) | Agrochemicals nih.gov |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by predicting the biological activity of compounds and guiding the design of more potent and selective molecules. For this compound, advanced computational techniques are crucial for understanding its structure-activity relationships (SAR) and structure-function relationships (SFR).

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been effectively used to model the steric and electrostatic factors that govern the binding of phenylpiperazine derivatives to receptors like 5-HT1A and alpha 1. nih.gov These models provide valuable insights into how specific substitutions on the phenyl rings or the piperazine core can enhance affinity and selectivity. nih.govnih.gov

Future research will increasingly leverage more sophisticated, deep learning-based QSAR approaches. mdpi.com Techniques like graph convolutional networks can analyze molecular structures in a more nuanced way, potentially leading to more accurate predictions of biological activity and toxicity. mdpi.com Molecular docking studies are also essential for visualizing how this compound derivatives might bind to the active sites of target proteins, such as Topo II complexed with DNA, helping to rationalize their mechanism of action at a molecular level. nih.gov These computational insights allow for a more rational design of new derivatives, prioritizing the synthesis of compounds with the highest probability of success and reducing the reliance on extensive, trial-and-error screening.

Integration into Complex Molecular Architectures for Multifunctional Agents

The inherent versatility of the this compound scaffold makes it an excellent building block for constructing larger, more complex molecules designed to act on multiple biological targets simultaneously. This "multi-target" or "multifunctional" agent approach is a leading strategy for treating complex multifactorial diseases like neurodegenerative disorders and cancer.

The technique of molecular hybridization is central to this effort. researchgate.net It involves covalently linking the this compound core with other distinct pharmacophores. For example, researchers have successfully created hybrids of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazoles, resulting in compounds with potent inhibitory activity against multiple enzymes implicated in Alzheimer's disease. bohrium.com Similarly, integrating the phenylpiperazine moiety into benzothiazine structures has yielded promising anticancer agents. nih.gov

Application in Materials Science and Industrial Catalysis

Beyond its biomedical potential, the rigid and well-defined three-dimensional structure of this compound makes it an attractive candidate for applications in materials science and catalysis. The piperazine ring can act as a linker or node in the construction of advanced materials, while its nitrogen atoms offer coordination sites for catalytic metals.

In materials science, this compound could serve as a monomer or a structural component in the synthesis of high-performance polymers. Its rigid structure could impart desirable thermal and mechanical properties to materials. Furthermore, it could be used as a building block for creating Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com The derivatization of the phenyl rings or the piperazine nitrogens allows for fine-tuning the properties of these materials. There is also potential for its use in developing fluorescent materials, such as carbon quantum dots, where the piperazine moiety could be used to modify the surface states and emission properties. mdpi.com

In the field of industrial catalysis, piperazine and its derivatives are used in various chemical processes. researchgate.net The nitrogen atoms of this compound can act as ligands, coordinating with transition metals to form catalysts for a variety of organic reactions. For example, it could be a component in catalysts for click chemistry reactions, such as the synthesis of 1,2,3-triazoles, which are important in pharmaceuticals and materials. mdpi.com The chiral nature of this compound also presents an opportunity for its use in asymmetric catalysis, where enantiomerically pure forms of the molecule could serve as chiral ligands to control the stereochemical outcome of a reaction.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Benzothiazine |

| 1,3,4-Oxadiazole |

| 2-Pyridylpiperazine |

| 5-Fluorouracil |

| 5-phenyl-1,3,4-oxadiazole |

| Acetylcholinesterase (AChE) |

| Bedaquiline |

| Bispidine |

| Butyrylcholinesterase (BChE) |

| Cinnarizine |

| Clocinizine |

| Doxorubicin |

| Etoposide |

| Flunarizine |

| Hydrazine monohydrate |

| Malononitrile |

| Maltose |

| N-arylpiperazine |

| N-Methylpiperazine |

| Phenylhydrazine |

| Prazosin |

| Propidium iodide |

| Sodium triacetoxyborohydride |

| Teneligliptin |

Q & A

Q. What are the established synthetic routes for 2,3-diphenylpiperazine, and how do reaction conditions influence diastereomer ratios?

this compound is synthesized via intramolecular reductive coupling of diimines using Zn/Ti(O(i)Pr)₂Cl₂, yielding dl/meso ratios >99%:<1% . Alternative methods include cyclization of substituted dihydrochloride salts derived from benzoic acid derivatives (e.g., bromination and esterification steps) . Key factors affecting diastereomer ratios include solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents favor trans-isomer formation due to enhanced stabilization of intermediate transition states .

Q. How can enantiomeric resolution of (±)-2,3-diphenylpiperazine be achieved?

Partial resolution is achieved using L-(+)-tartaric acid, while enantiomeric purity (>99% ee) is enriched via hydrogen-bonded salt aggregates with achiral acids like oxalic acid . The process involves differential solubility of diastereomeric salts in ethanol/water mixtures, followed by recrystallization. NMR and chiral HPLC are critical for monitoring enantiomeric excess .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Structural confirmation : IR spectroscopy (amide/piperazine ring vibrations), ¹H NMR (aromatic and piperazine proton integration), and GC-MS (molecular ion peaks at m/z 266) .

- Purity assessment : HPLC with UV detection (λ = 218–249 nm) and melting point analysis .

- Enantiomeric analysis : Chiral stationary-phase chromatography (e.g., Chiralpak® AD-H column) .

Advanced Research Questions

Q. How do substituent positions on the phenyl rings affect the pharmacological activity of this compound analogs?

Substituents like halogens (Cl, F) or electron-withdrawing groups at the para-position of phenyl rings enhance binding affinity to dopamine D3 receptors. For example, 2,3-dichlorophenyl analogs exhibit Ki values <10 nM due to improved hydrophobic interactions with receptor pockets . In contrast, meta-substituted derivatives show reduced activity, suggesting steric hindrance disrupts receptor docking .